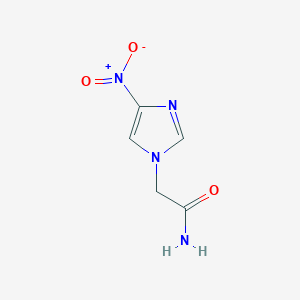

2-(4-nitro-1H-imidazol-1-yl)acetamide

Description

Contextualization within Imidazole-Based Compound Classes and Nitroimidazole Derivatives

2-(4-nitro-1H-imidazol-1-yl)acetamide belongs to two significant classes of chemical compounds: imidazole (B134444) derivatives and nitroimidazole derivatives. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. longdom.orgresearchgate.net This fundamental structure is a privileged scaffold in medicinal chemistry, appearing in numerous natural products like the amino acid histidine and in a wide array of synthetic drugs. longdom.orgnih.gov Imidazole-based compounds exhibit a vast range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govresearchgate.netopenmedicinalchemistryjournal.com

The addition of a nitro group (NO₂) to the imidazole ring creates a nitroimidazole. Nitroimidazoles are a major class of antimicrobial drugs known for their activity against anaerobic bacteria and parasites. unimib.itnih.gov The biological activity of these compounds is intrinsically linked to the bioreduction of the nitro group under hypoxic (low oxygen) conditions, a process that generates reactive nitrogen species that damage microbial DNA and other macromolecules. nih.govmdpi.com

Nitroimidazoles are categorized based on the position of the nitro group on the imidazole ring (C2, C4, or C5). wikipedia.org this compound is specifically a 4-nitroimidazole (B12731) derivative. While 2- and 5-nitroimidazoles, such as metronidazole (B1676534) and benznidazole (B1666585), are more common in clinically approved drugs, the 4-nitro isomers are also a field of active investigation. wikipedia.orgmdpi.com The position of the nitro group influences the compound's redox potential, which in turn affects its biological activity and selectivity. nih.govresearchgate.net The acetamide (B32628) group attached at the N1 position of the imidazole ring further modifies the molecule's physicochemical properties, such as its solubility and ability to interact with biological targets.

| Structural Feature | Classification | Significance |

|---|---|---|

| Imidazole Ring | Aromatic Heterocycle | A "privileged structure" in medicinal chemistry, forming the core of many bioactive compounds. nih.govresearchgate.net |

| Nitro Group at C4 | 4-Nitroimidazole | The key functional group responsible for bioreductive activation and biological activity. nih.govmdpi.com Its position influences the compound's redox properties. researchgate.net |

| Acetamide Side Chain at N1 | N-substituted Imidazole | Modifies the molecule's overall properties, including lipophilicity and potential for hydrogen bonding, affecting its pharmacological profile. |

Historical Context of Imidazole Chemistry in Biomedical Research

The history of imidazole in biomedical research began with its first synthesis by Heinrich Debus in 1858. nih.govresearchgate.net Initially named "glyoxaline," its significance grew with the discovery of its presence in naturally occurring biological molecules, most notably the amino acid histidine. longdom.org This discovery spurred interest in the physiological roles of imidazole-containing compounds and their potential as therapeutic agents.

The journey of nitroimidazoles in medicine started much later, in the mid-20th century. A pivotal moment was the isolation of a natural antibiotic from Streptomyces in 1953, which was later identified as 2-nitroimidazole (B3424786), also known as azomycin (B20884). nih.govnih.gov Azomycin demonstrated potent activity against the parasite Trichomonas vaginalis, which ignited a systematic search for synthetic derivatives with improved properties. nih.gov This research, primarily at the French pharmaceutical company Rhône-Poulenc, led to the development of metronidazole in the late 1950s, a 5-nitroimidazole derivative that remains a cornerstone for treating anaerobic bacterial and protozoal infections today. nih.gov

The success of metronidazole established the nitroimidazole scaffold as a critical tool in anti-infective chemotherapy and paved the way for the development of other derivatives like tinidazole (B1682380) and benznidazole for a range of diseases. wikipedia.orgmdpi.com This historical progression from the basic chemistry of imidazole to the discovery of natural nitroimidazoles and the subsequent synthetic optimization programs forms the foundation upon which the study of newer derivatives like this compound is built.

| Date | Discovery/Development | Significance |

|---|---|---|

| 1858 | First synthesis of imidazole by Heinrich Debus. nih.govresearchgate.net | Established the fundamental chemistry of the imidazole ring. |

| 1953 | Isolation of azomycin (2-nitroimidazole) from Streptomyces. nih.govnih.gov | Identified the first nitroimidazole with antimicrobial properties, serving as a lead compound. |

| Late 1950s | Synthesis and development of metronidazole (a 5-nitroimidazole). nih.gov | Led to the first highly successful, broad-spectrum nitroimidazole drug, validating the therapeutic potential of the class. |

| 1970s onwards | Development of second-generation nitroimidazoles (e.g., tinidazole, benznidazole). mdpi.comnih.gov | Expanded the therapeutic applications of nitroimidazoles to other parasitic diseases like Chagas disease. |

Significance of the 4-Nitroimidazole Moiety in Contemporary Medicinal Chemistry Research

The 4-nitroimidazole moiety, the central component of this compound, holds particular significance in modern medicinal chemistry due to its distinct electronic and chemical properties. The biological effect of any nitroimidazole is largely dependent on its one-electron reduction potential; the molecule must be easily reduced in the target microbe or hypoxic cell but remain stable in healthy, oxygenated host tissues. nih.govresearchgate.net

The position of the nitro group is a critical determinant of this redox potential. researchgate.net While 2-nitroimidazoles generally have the most favorable reduction potentials for acting as hypoxia-selective radiosensitizers and imaging agents, and 5-nitroimidazoles are prevalent among anti-infective drugs, 4-nitroimidazole derivatives are also actively being explored. nih.govresearchgate.netnih.gov Research has shown that although some 4-nitroimidazoles are more difficult to reduce than their 2- or 5-nitro counterparts, specific derivatives have demonstrated potential for selective retention in hypoxic tissues. researchgate.netopenmedscience.com

The significance of the 4-nitroimidazole moiety in contemporary research lies in several key areas:

Anti-infective Agents: Researchers continue to synthesize and test novel 4-nitroimidazole derivatives in the search for new antimicrobial drugs that may overcome resistance to existing therapies. researchgate.net

Hypoxia-Selective Therapeutics: The nitro group makes the moiety a bioreductive trigger. This property is exploited in the design of hypoxia-activated prodrugs for cancer therapy. nih.gov These drugs are inactive in normal tissues but become cytotoxic upon reduction of the nitro group in the low-oxygen environment of solid tumors. nih.govnih.gov

Radiosensitizers and Imaging Agents: The ability of nitroimidazoles to be selectively reduced and retained in hypoxic tumor cells makes them valuable as agents to increase the effectiveness of radiation therapy (radiosensitizers) and as probes for non-invasively imaging tumor hypoxia with techniques like Positron Emission Tomography (PET). nih.govnih.govnih.gov

The exploration of 4-nitroimidazole derivatives like this compound is driven by the need to fine-tune the balance between redox potential and lipophilicity to create more effective and selective therapeutic and diagnostic agents. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitroimidazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c6-4(10)1-8-2-5(7-3-8)9(11)12/h2-3H,1H2,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAIQWLGIACFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CC(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Nitro 1h Imidazol 1 Yl Acetamide

Traditional Synthesis Routes for 2-(4-nitro-1H-imidazol-1-yl)acetamide and Analogues

Traditional methods for synthesizing the this compound scaffold primarily rely on well-established reaction mechanisms, including nucleophilic substitution and sequential multi-step pathways.

The core of many synthetic routes to N-substituted imidazoles is the nucleophilic character of the imidazole (B134444) ring nitrogen. The synthesis of this compound and its analogues often employs the direct N-alkylation of a pre-formed 4-nitroimidazole (B12731) ring. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the imidazole attacks an electrophilic carbon center.

In a typical procedure, 4-nitroimidazole is treated with a 2-haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide, in the presence of a base. The base, commonly potassium carbonate or a tertiary amine, deprotonates the N-H of the imidazole ring, enhancing its nucleophilicity and facilitating the attack on the alkyl halide. The regioselectivity of the alkylation can be influenced by the reaction conditions, but the N1 position is generally favored. The nitro group at the C4 position acts as an electron-withdrawing group, which can influence the reactivity of the imidazole ring. researchgate.net Studies on the alkylation of 4-nitroimidazole have demonstrated that heating the reaction mixture can significantly improve yields. researchgate.netderpharmachemica.com

| Reactants | Alkylating Agent | Base | Solvent | Temperature | Yield |

| 4-nitroimidazole | Ethyl 2-bromoacetate | K₂CO₃ | Acetonitrile (B52724) | 60°C | Good |

| 4-nitroimidazole | 2-Phenacyl bromide | K₂CO₃ | Acetonitrile | 60°C | 85% |

| 4-nitroimidazole | Propargyl bromide | K₂CO₃ | Acetonitrile | 60°C | 82% |

This table illustrates typical conditions for the N-alkylation of 4-nitroimidazole, a key step in forming the imidazole-acetamide scaffold. Data adapted from studies on related alkylations. researchgate.netderpharmachemica.com

Halogenated imidazoles, particularly those activated by a nitro group, are also susceptible to nucleophilic substitution where the halogen atom is displaced. rsc.org For instance, 5-bromo-4-nitroimidazole derivatives react with various nucleophiles to displace the bromine atom, offering an alternative route to functionalized nitroimidazoles. rsc.org

More complex analogues and the parent compound are often constructed via multi-step sequences that allow for greater control and purification of intermediates. A common and logical pathway involves two main stages: N-alkylation with an ester-containing group, followed by conversion of the ester to the desired acetamide (B32628).

A representative synthesis could start with 4-nitroimidazole, which is first N-alkylated using an ethyl haloacetate (e.g., ethyl bromoacetate) in a suitable solvent like acetonitrile with a base such as potassium carbonate. derpharmachemica.com This reaction yields an intermediate, ethyl 2-(4-nitro-1H-imidazol-1-yl)acetate. The subsequent step involves the aminolysis of the ester. The purified ethyl ester intermediate is reacted with ammonia (B1221849) (often as an aqueous or alcoholic solution) to displace the ethoxy group and form the primary amide, yielding the final product, this compound.

A similar multi-step approach has been successfully used for the synthesis of a related 2-nitroimidazole (B3424786) derivative. nih.gov In that synthesis, 2-nitroimidazole was reacted with 2-bromoethyl acetate, followed by hydrolysis of the ester and subsequent amidation to form the final acetamide product. nih.gov This general strategy of building the side chain sequentially provides a reliable method for accessing imidazole-acetamide scaffolds.

Advanced Synthetic Approaches for this compound Derivatives

To improve efficiency, yield, and environmental footprint, advanced synthetic methodologies have been developed. These include one-pot reactions, the use of microwave technology, and the application of green chemistry principles.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represent a significant advancement in chemical synthesis. For imidazole derivatives, these strategies can involve the condensation of several components to construct the heterocyclic ring system in a single operation. While a direct one-pot synthesis of this compound is not prominently documented, related strategies for building substituted imidazole rings are well-established. nih.gov

For example, the synthesis of polysubstituted imidazoles can be achieved through a one-pot, four-component reaction involving a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate. researchgate.net This approach, often catalyzed by an acid, efficiently generates highly substituted imidazole cores. researchgate.net Adapting such a strategy could potentially allow for the direct incorporation of the acetamide side chain or a precursor group during the ring formation step, streamlining the synthesis.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates, increasing yields, and improving product purity. ajrconline.org The application of microwave irradiation is particularly effective for the synthesis of heterocyclic compounds, including nitroimidazole derivatives. ias.ac.innih.gov Reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. ias.ac.inajol.info

| Synthesis | Method | Reaction Time | Yield | Reference |

| Oxadiazole Synthesis | Conventional | 6-8 hours | 60-75% | ias.ac.in |

| Oxadiazole Synthesis | Microwave | 2-4 minutes | 85-95% | ias.ac.in |

| Benzimidazole Synthesis | Conventional | 6 hours | Lower | ajol.info |

| Benzimidazole Synthesis | Microwave | 8 minutes | Higher | ajol.info |

This table provides a comparison of conventional and microwave-assisted methods for the synthesis of related heterocyclic compounds, demonstrating the significant advantages of microwave technology.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of pharmaceuticals and related compounds. Key aspects include the use of environmentally benign solvents, solvent-free reactions, and energy-efficient methods like microwave heating. nih.govwjbphs.com

In the context of synthesizing this compound, several green approaches can be envisioned.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ethanol, or performing reactions under neat (solvent-free) conditions, can drastically reduce environmental impact. wjbphs.comacs.org

Energy Efficiency: As discussed, microwave-assisted synthesis is more energy-efficient than conventional heating, contributing to a greener process. ajrconline.org

Atom Economy: One-pot reactions improve atom economy by minimizing the number of purification steps and reducing material loss. nih.gov

The synthesis of various imidazole derivatives has been successfully demonstrated using green methods, such as one-pot procedures under neat conditions, which result in excellent yields and avoid the use of hazardous solvents. acs.org Applying these principles to the synthesis of this compound can lead to more sustainable and cost-effective production methods. wjbphs.com

Radiochemical Synthesis for Positron Emission Tomography (PET) Agents

The transformation of a standard chemical compound into a PET imaging agent requires the incorporation of a positron-emitting radionuclide. This process, known as radiolabeling, is a specialized field of synthetic chemistry that must balance reaction efficiency with the constraints imposed by the short half-lives of the radioisotopes used. The synthesis of radiolabeled nitroimidazole acetamide derivatives is tailored for diagnostic applications, primarily in oncology, to provide spatial and quantitative information on tumor hypoxia.

The utility of nitroimidazole derivatives in diagnostic imaging is realized by labeling them with positron-emitting radionuclides. These isotopes decay by emitting a positron, which annihilates with an electron in tissue to produce two high-energy gamma rays that can be detected by a PET scanner. This allows for the non-invasive, three-dimensional imaging of biological processes.

Several radioisotopes are suitable for PET, but Fluorine-18 (B77423) ([18F]) is the most widely used for labeling nitroimidazole-based hypoxia agents due to its favorable characteristics nih.govkoreascience.kr. Its 109.7-minute half-life is long enough to allow for complex radiosynthesis, purification, and transport to clinical sites, yet short enough to minimize the radiation dose to the patient. Other radionuclides, such as Gallium-68 (68Ga), have also been used to label nitroimidazole derivatives, often employing a chelator-based approach nih.govfrontiersin.org.

The core mechanism for their diagnostic application relies on the bioreductive trapping of the nitroimidazole moiety koreascience.krresearchgate.net. In cells with normal oxygen levels (normoxia), the nitro group undergoes a one-electron reduction that is reversible; the compound is readily re-oxidized and can diffuse out of the cell. However, in hypoxic cells, the reduced radical anion is further reduced to form reactive species that covalently bind to intracellular macromolecules, effectively trapping the radiotracer inside the cell researchgate.net. This differential accumulation provides the contrast necessary to distinguish hypoxic tumor tissue from surrounding healthy, well-oxygenated tissue.

The synthesis of a radiolabeled nitroimidazole PET agent begins with the design and construction of a suitable precursor molecule. This precursor is the non-radioactive molecule that is subjected to the radiolabeling reaction in the final step. The design must include a leaving group that can be readily displaced by the radioisotope, such as [18F]fluoride, in a nucleophilic substitution reaction.

A common strategy involves a multi-step synthesis to prepare the precursor. For instance, in the development of analogues like N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([18F]FBNA), the synthesis starts from 2-nitroimidazole. The acetamide side chain is built through reactions such as alkylation with an ethyl bromoacetate (B1195939) followed by hydrolysis to yield the carboxylic acid precursor, 2-(2-nitro-1H-imidazol-1-yl)acetic acid nih.govnih.gov.

The radiolabeling step itself is typically an automated process performed in a "hot cell" to protect the operator from radiation. For [18F]fluorination, no-carrier-added [18F]fluoride is produced in a cyclotron and then reacted with the precursor. The reaction conditions are optimized for speed and yield. For example, the radiosynthesis of [18F]FBNA involves reacting the carboxylic acid precursor with pre-synthesized 4-[18F]fluorobenzylamine in the presence of a coupling agent nih.govresearchgate.net. Other approaches involve precursors with leaving groups like tosylate, which are displaced by [18F]fluoride at elevated temperatures kjnmt.org.

Another advanced method involves using bifunctional chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). The nitroimidazole acetamide derivative is first conjugated to the chelator. This precursor is then labeled in a simple, one-step reaction with an Al18F complex, which offers an efficient and straightforward labeling procedure frontiersin.orgnih.gov.

| Radiotracer | Precursor | Radiolabeling Method | Key Reaction Conditions | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|---|

| [18F]FBNA | 2-(2-nitro-1H-imidazol-1-yl)acetic acid | Acylation with 4-[18F]fluorobenzylamine | DMSO/THF, DIPEA, 85-100°C, 15 min | 47.4 ± 5.3% | nih.gov |

| Al18F-NOTA-NI | NOTA-conjugated nitroimidazole acetamide | Chelation with Al18F complex | Aqueous solution, pH 3.5, 100°C, 20 min | 52.6 ± 3.7% | nih.gov |

| [18F]FAZDR | Tosyl-derivatized 2-nitroimidazole nucleoside | Nucleophilic substitution | Acetonitrile, K222/K2CO3, heat | 10.9 ± 2.4% | kjnmt.org |

Following the radiolabeling reaction, the crude mixture contains the desired radiotracer, unreacted precursor, labeling reagents, and potential radiochemical impurities. A robust purification step is essential to ensure the final product is safe and effective for clinical use. The most common method for purifying PET radiotracers is semi-preparative High-Performance Liquid Chromatography (HPLC) nih.govnih.gov. This technique separates the components of the mixture based on their affinity for a stationary phase, allowing for the isolation of the pure radiotracer. After collection from the HPLC, the solvent is removed, and the final product is reformulated in a biocompatible solution, such as sterile saline, for injection nih.gov.

Rigorous quality control (QC) tests are performed on the final radiotracer formulation to verify its identity, purity, and other critical parameters before it can be administered.

Radiochemical Purity: This is a crucial QC parameter, confirming that the radioactivity in the final product comes almost exclusively from the desired radiotracer. It is typically determined using analytical HPLC and should be greater than 95% nih.govnih.gov.

Molar Activity (Specific Activity): This measures the amount of radioactivity per mole of the compound (GBq/µmol). High molar activity is desirable to ensure that a sufficient amount of radioactivity can be administered without causing pharmacological effects from the compound itself nih.gov.

Identity Confirmation: The identity of the radiotracer is confirmed by comparing the retention time of the radioactive peak on the analytical HPLC with that of a non-radioactive, authenticated reference standard nih.gov.

Stability: The stability of the radiotracer is assessed over time in the final formulation and sometimes in biological media like human or mouse serum to ensure it does not degrade before reaching its target in the body nih.govnih.gov.

| Radiotracer | Radiochemical Purity | Molar Activity (GBq/µmol) | Total Synthesis Time (min) | Purification Method | Reference |

|---|---|---|---|---|---|

| [18F]FBNA | > 95% | > 40 | 100 | HPLC | nih.govresearchgate.net |

| Al18F-NOTA-NI | > 95% | ~50 | ~40 | HPLC | nih.gov |

| [18F]FAZDR | > 98% | > 50 | ~60 | HPLC | kjnmt.org |

Mechanistic Insights into the Biological Action of 2 4 Nitro 1h Imidazol 1 Yl Acetamide

Cellular and Molecular Mechanisms of Bioactivation

The transformation of 2-(4-nitro-1H-imidazol-1-yl)acetamide into a biologically active form is a multi-step process initiated within the target cell. This bioactivation is critically dependent on the cellular redox state and the presence of specific enzymes.

The key initial step in the bioactivation of nitroimidazoles is the reduction of the nitro group (-NO2). This process is catalyzed by a variety of cellular nitroreductases, which are a diverse group of enzymes capable of transferring electrons to the nitro moiety. These enzymes include xanthine (B1682287) oxidase, aldehyde oxidase, and NADPH-cytochrome P-450 reductase, often in conjunction with cytochrome P-450 isoforms like CYP1A2 and CYP3A4. al-edu.comresearchgate.net

The metabolism is an intracellular process that proceeds through a series of one-electron reductions. nih.gov The first step generates a nitro-radical anion. al-edu.com Under normal oxygen conditions (normoxia), this highly reactive anion can readily transfer its extra electron to molecular oxygen, regenerating the parent nitroimidazole compound and producing a superoxide (B77818) anion. This "futile cycle" limits the compound's toxicity in healthy, oxygenated tissues. However, under hypoxic (low oxygen) conditions, the nitro-radical anion has a longer lifetime and can undergo further reduction. nih.gov This oxygen-dependent metabolism is a hallmark of nitroimidazole action, conferring selectivity towards hypoxic cells.

The reductive pathway of this compound leads to the formation of several highly reactive intermediates. As mentioned, the reaction of the initial nitro-radical anion with oxygen can generate Reactive Oxygen Species (ROS), such as the superoxide radical. al-edu.com Studies on related nitroimidazole compounds, like N-benzyl-2-nitro-1-imidazole-acetamide (BZN), have shown that they can significantly increase intracellular ROS levels, contributing to oxidative stress and cellular damage. nih.gov

In the absence of oxygen, the multi-step reduction proceeds past the radical anion stage to form nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) derivatives, which are the products of two-electron and four-electron reductions, respectively. nih.govnih.gov These intermediates are potent electrophiles, meaning they are highly reactive towards nucleophilic sites found in essential biological macromolecules. nih.gov Further reduction can lead to the formation of the fully reduced amine (-NH2), a six-electron process. nih.gov It is primarily the hydroxylamine intermediate that is considered the ultimate cytotoxic species responsible for the compound's biological effects. nih.gov

Table 1: Key Intermediates in Nitroimidazole Reduction

| Reduction Stage | Intermediate Species | Number of Electrons | Reactivity |

|---|---|---|---|

| Initial Reduction | Nitro-radical anion | 1e- | Reacts with O2; undergoes further reduction in hypoxia |

| Further Reduction | Nitroso derivative | 2e- | Electrophilic intermediate |

| Key Bioactive Stage | Hydroxylamine derivative | 4e- | Potent electrophile; binds to macromolecules |

Target Interaction Studies

Once bioactivated, the reactive intermediates of this compound can interact with and damage a variety of cellular components, leading to cell death.

The highly electrophilic intermediates generated during reductive metabolism, particularly the hydroxylamine derivative, can form stable covalent bonds with cellular macromolecules. nih.govnih.gov Research on other nitroimidazoles has demonstrated that these reactive species bind to DNA, RNA, and proteins. nih.gov Studies involving 5-nitroimidazoles have shown that a four-electron reduction is necessary to generate the species that covalently binds to DNA. nih.gov This binding disrupts the normal function of these macromolecules. For instance, the formation of DNA adducts can lead to strand breaks and inhibition of replication and transcription, ultimately triggering apoptosis. nih.gov Similarly, covalent modification of proteins can inactivate critical enzymes and disrupt essential cellular pathways. This irreversible binding effectively traps the reduced metabolites within the hypoxic cell, contributing to their selective toxicity. nih.gov

The imidazole (B134444) scaffold present in this compound suggests potential interactions with various enzymes, although direct inhibitory studies on this specific compound are not widely available. However, research on related structures provides insights into possible targets.

Lanosterol-14α-demethylase: This cytochrome P450 enzyme (CYP51A1) is a crucial component in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi. wikipedia.org It catalyzes the removal of a methyl group from lanosterol. wikipedia.org Azole compounds are well-known inhibitors of this enzyme, typically coordinating to the heme iron atom in the enzyme's active site via a nitrogen atom in the azole ring, thereby blocking substrate access. nih.gov While many therapeutic azoles are antifungal agents, inhibition of the human enzyme is also possible.

Glucosamine-6-phosphate synthase: This enzyme plays a key role in the biosynthesis of amino sugars, which are essential components of microbial cell walls. nih.govnih.gov It is considered a promising target for antimicrobial agents. A variety of heterocyclic compounds have been investigated as potential inhibitors of this enzyme, suggesting that molecules with an imidazole structure could be explored for such activity. nih.gov

Cyclin-dependent kinases (CDKs): CDKs are critical regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. mdpi.com Research on a related scaffold, imidazole-4-N-acetamide derivatives, has demonstrated potent inhibitory activity against several CDKs. These compounds were found to inhibit CDK2, a key regulator of the G1/S phase transition, with submicromolar efficacy. nih.gov This suggests that the acetamide (B32628) side chain linked to an imidazole core could be a valuable pharmacophore for targeting these enzymes.

Table 2: Inhibitory Potency (IC50) of Related Imidazole-4-N-acetamide Derivatives Against Various CDKs

| Compound | CDK1/cyclin B (μM) | CDK2/cyclin E (μM) | CDK5/p25 (μM) | CDK9/cyclin K (μM) |

|---|---|---|---|---|

| Compound 1 | 0.81 | 0.21 | 0.63 | 0.38 |

| Compound 2 | 0.23 | 0.08 | 0.25 | 0.11 |

| Compound 3 | >10 | 0.35 | 0.75 | 0.42 |

| Compound 4 | 0.75 | 0.15 | >10 | 0.25 |

Data adapted from a study on a different, but related, class of imidazole acetamide compounds. nih.gov

The biological action of this compound is inextricably linked to the cellular response to hypoxia, which is primarily governed by the Hypoxia-Inducible Factor (HIF) pathway. In low-oxygen conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it promotes the transcription of genes that help cells adapt to hypoxia. nih.gov

Nitroimidazole compounds are not direct modulators of the HIF pathway itself. Instead, the HIF pathway creates the necessary physiological environment for their selective activation. Because the reductive bioactivation of this compound is inhibited by oxygen, it occurs preferentially in the same hypoxic cells where the HIF pathway is active. nih.gov This intrinsic mechanism makes nitroimidazoles valuable as tools to target or image HIF-active, hypoxic tissues, which are often resistant to conventional radio- and chemotherapy.

Computational Approaches to Mechanistic Elucidation

Computational studies are instrumental in bridging the gap between the chemical structure of a compound and its biological function. By simulating molecular interactions and developing predictive models, researchers can hypothesize mechanisms of action and guide the synthesis of more potent and selective analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound, docking simulations can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. While specific docking studies exclusively on this compound are not extensively detailed in the public domain, studies on structurally related nitroimidazole derivatives provide a basis for understanding its potential binding modes.

For instance, molecular docking studies of other nitroimidazole analogs have been performed against various protein targets, including those in pathogenic organisms and cancer cells. These studies often reveal the importance of the nitro group and the imidazole ring in forming key interactions within the active site of a protein. Hydrogen bonds, hydrophobic interactions, and π-π stacking are common forces that contribute to the binding affinity.

The binding mode of this compound with a hypothetical protein target can be inferred based on the interactions of similar molecules. The acetamide moiety can act as both a hydrogen bond donor and acceptor, while the nitro group is a strong hydrogen bond acceptor. The imidazole ring can participate in π-π stacking with aromatic amino acid residues such as tyrosine, phenylalanine, and histidine.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: The following data is illustrative to demonstrate the format and type of information derived from molecular docking studies, as specific studies on this compound were not available.)

| Protein Target (Hypothetical) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Nitroreductase | -7.5 | Arg120, Ser45 | Hydrogen Bond with nitro group |

| Tyr150 | π-π stacking with imidazole ring | ||

| Val67, Leu89 | Hydrophobic interaction | ||

| Cytochrome P450 | -6.8 | Phe215, Trp129 | π-π stacking with imidazole ring |

| Ser310 | Hydrogen Bond with acetamide | ||

| Ile115, Ala220 | Hydrophobic interaction |

These hypothetical interactions suggest that this compound could bind to the active sites of various enzymes, with the specific orientation and affinity being dictated by the amino acid composition of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to identify the physicochemical properties (descriptors) that are crucial for their biological effects.

Key molecular descriptors often found to be important for the biological activity of nitroaromatic compounds include:

LogP (lipophilicity): This descriptor influences the compound's ability to cross cell membranes and reach its target.

Molecular Weight (MW): Often correlated with the size and bulk of the molecule.

Dipole Moment: Reflects the polarity of the molecule, which can be important for interactions with polar residues in a binding site.

HOMO and LUMO energies (Highest Occupied and Lowest Unoccupied Molecular Orbitals): These electronic parameters are related to the molecule's reactivity and ability to participate in charge-transfer interactions. The low-lying LUMO of nitroaromatic compounds is particularly important for their reduction under hypoxic conditions.

Topological Polar Surface Area (TPSA): This descriptor is related to the compound's ability to form hydrogen bonds and can influence its absorption and distribution.

Table 2: Illustrative QSAR Descriptors and their Potential Influence on the Biological Activity of Nitroimidazole Derivatives (Note: This table is illustrative and based on general principles of QSAR for related compounds, as a specific QSAR study for this compound was not available.)

| Descriptor | Value (Calculated for this compound) | Potential Influence on Biological Activity |

| LogP | ~ -0.5 | Moderate hydrophilicity, may influence cell penetration. |

| Molecular Weight | 170.13 g/mol | Relatively small size, may allow for good accessibility to target sites. |

| TPSA | 91.5 Ų | High polar surface area, suggesting good hydrogen bonding potential. |

| Number of H-bond Donors | 2 | Can participate in hydrogen bonding as a donor. |

| Number of H-bond Acceptors | 4 | Can participate in hydrogen bonding as an acceptor. |

| LUMO Energy | Low (expected) | Facilitates acceptance of electrons, crucial for bioreductive activation. |

These descriptors collectively suggest that this compound possesses chemical features that are consistent with biologically active molecules, particularly those that undergo bioreductive activation. A formal QSAR study on a series of its analogs would be necessary to quantify the precise contribution of each descriptor to its specific biological activity.

Structure Activity Relationship Sar and Rational Drug Design of 2 4 Nitro 1h Imidazol 1 Yl Acetamide Analogues

Influence of Substituent Modifications on Biological Activity

The biological profile of nitroimidazole derivatives is highly sensitive to structural modifications. Alterations to the position of the nitro group, the composition of the acetamide (B32628) side chain, and substitutions on the imidazole (B134444) ring itself all have profound impacts on the pharmacological properties of these compounds.

Impact of Nitro Group Position (2-nitro-, 4-nitro-, 5-nitroimidazoles) on Pharmacological Profiles

The location of the nitro group on the imidazole ring is a fundamental determinant of the compound's biological activity and therapeutic application. wikipedia.org Nitroimidazole antibiotics are generally classified as 2-nitro, 4-nitro, or 5-nitroimidazoles. From a chemical standpoint, 4-nitro and 5-nitro tautomers can readily interconvert, often making them equivalent in a biological context. wikipedia.org

2-Nitroimidazoles : This class, which includes the natural product Azomycin (B20884), is known for its antiparasitic and antibacterial properties. nih.govmdpi.com Compounds like benznidazole (B1666585) are used to treat protozoal infections. nih.gov The mechanism of action for 2-nitroimidazoles often involves the generation of free radicals and electrophilic metabolites upon reduction of the nitro group by parasitic nitroreductases. nih.gov These reactive intermediates can then covalently bind to parasitic macromolecules, leading to a trypanocidal effect. nih.gov Additionally, 2-nitroimidazoles such as misonidazole (B1676599) and pimonidazole (B1677889) have been developed as radiosensitizers and diagnostic markers for hypoxia in tumors, as their nitro group can be reduced under hypoxic conditions. nih.gov

4-Nitroimidazoles : While some 4-nitroimidazoles have shown potential in cancer therapy, there are fewer reports on their antibacterial or antiprotozoal effects compared to the other isomers. researchgate.net However, this class has gained significant attention in the field of antitubercular drug discovery. nih.gov The 4-nitroimidazole (B12731) PA-824, for example, is active against both aerobic and anaerobic Mycobacterium tuberculosis (Mtb). nih.gov The immunosuppressant drug azathioprine (B366305) also contains a 4-nitroimidazole moiety. Recent research has focused on synthesizing novel 4-nitroimidazole analogues bearing aryl piperazine (B1678402), tetrazole, and thiadiazole groups, which have demonstrated anticancer, antibacterial, and antituberculosis activities. nih.govresearchgate.net

5-Nitroimidazoles : This is arguably the most clinically significant class, featuring prominent drugs like metronidazole (B1676534) and tinidazole (B1682380). wikipedia.org 5-Nitroimidazoles are potent agents against anaerobic bacteria and protozoal infections. wikipedia.org Metronidazole, for instance, is used to treat infections caused by Trichomonas vaginalis, Giardia lamblia, and anaerobic bacteria. nih.govnih.gov The activity of 5-nitroimidazoles relies on the reductive activation of the nitro group within anaerobic organisms, generating reactive nitrogen species that damage cellular components like DNA. nih.govnih.gov Generally, compounds with a nitro group at the 5-position are more active than their 4-nitro counterparts. researchgate.net

Table 1: Comparison of Pharmacological Profiles of Nitroimidazole Isomers

| Isomer Position | Primary Pharmacological Profile | Examples | Mechanism of Action Highlight |

|---|---|---|---|

| 2-Nitro | Antiparasitic, Hypoxia imaging/radiosensitizing | Azomycin, Benznidazole, Misonidazole | Reductive activation generates radicals that bind to macromolecules. nih.gov |

| 4-Nitro | Antitubercular, Anticancer, Immunosuppression | PA-824, Azathioprine | Active against aerobic and anaerobic Mtb. nih.gov |

| 5-Nitro | Anaerobic antibacterial, Antiprotozoal | Metronidazole, Tinidazole, Ornidazole | Reductive activation in anaerobes generates cytotoxic intermediates. nih.govnih.gov |

Modifications on the Acetamide Side Chain and Amide Linkage

The acetamide side chain at the N-1 position of the imidazole ring provides a versatile handle for synthetic modification to optimize a compound's physicochemical and biological properties. nih.gov The structure of this side chain is crucial for activity. For instance, in the 5-nitroimidazole series, a three-carbon side chain with specific functional groups was found to be essential for certain biological actions, whereas compounds with one or two-carbon side chains were inactive.

Research into nitroimidazole carboxamides has shown that derivatization of the amide group can significantly enhance antiparasitic potency. nih.gov In one study, modifying the primary amide of a 4-nitroimidazole carboxamide analogue to a methyl amide or a dimethyl amide led to increased activity against G. lamblia. nih.gov This demonstrates that even subtle changes to the N-substituents of the acetamide moiety can fine-tune the biological response.

Similarly, new 5-nitroimidazole derivatives based on the metronidazole scaffold have been designed by introducing different substituents on the imidazole nitrogen via the side chain. brieflands.com These modifications have yielded compounds with potent activity against metronidazole-resistant Helicobacter pylori strains. brieflands.com The synthesis of novel mono- and disubstituted nitroimidazole acetamide derivatives via condensation reactions has also produced compounds with strong anti-tubercular activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis. researchgate.net

**Table 2: Impact of Acetamide Modification on Activity Against *G. lamblia***

| Compound Type | R Group on Amide | EC50 (µM) |

|---|---|---|

| Primary Amide (13b) | -H | 4.3 |

| Methyl Amide (14a) | -CH3 | 3.4 |

| Dimethyl Amide (14b) | -N(CH3)2 | 2.7 |

Data adapted from a study on 4-nitroimidazole carboxamide analogues, where the core structure was maintained while modifying the terminal amide group. nih.gov

Substitutions on the Imidazole Ring and Their Biological Ramifications

Beyond the nitro group and the N-1 side chain, substitutions at other positions of the imidazole ring (C-2, C-4, C-5) can lead to significant biological ramifications. The presence of a methyl group at the C-2 position is a common feature in many active 5-nitroimidazoles, including metronidazole.

Pharmacological modulation of the 2- and 4-positions of the 5-nitroimidazole scaffold has been a strategy to develop alternative drugs effective against resistant anaerobic strains. researchgate.net Studies have shown that introducing an electron-accepting substituent at the C-5 position of a 4-nitroimidazole ring can cause an increase in cytotoxic and radiosensitizing activity. researchgate.net

In the development of antiparasitic 4-nitroimidazole carboxamides, it was found that polar substituents were favorable for activity against G. lamblia in the 5-nitroimidazole series, highlighting the nuanced effects of ring substitutions that can vary even between isomers. nih.gov The synthesis of new derivatives often involves creating a series of compounds with varied substituents at different ring positions to systematically explore the SAR and identify analogues with improved potency and selectivity. brieflands.com

Pharmacophore Modeling and Lead Optimization Strategies

Rational drug design relies heavily on computational tools like pharmacophore modeling to identify and refine lead compounds. patsnap.com A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. dovepress.comresearchgate.net This model serves as a template in virtual screening to filter large compound libraries and prioritize molecules that are likely to be active. dovepress.comdergipark.org.tr For nitroimidazole analogues, a pharmacophore model would typically include features like a hydrogen bond acceptor (the nitro group), a hydrogen bond donor, and hydrophobic regions, which are crucial for target interaction.

Once a "hit" or "lead" compound is identified, lead optimization strategies are employed to improve its characteristics, such as potency, selectivity, and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. patsnap.comdanaher.com Key optimization strategies include:

Direct Chemical Manipulation : This involves modifying the lead structure by adding, removing, or swapping functional groups. danaher.com For 2-(4-nitro-1H-imidazol-1-yl)acetamide, this could mean altering the substituents on the acetamide nitrogen or the imidazole ring.

Structure-Based Drug Design : When the 3D structure of the biological target is known, techniques like molecular docking can be used to visualize how a compound binds. patsnap.com This allows for precise modifications to improve binding affinity and efficacy.

Isosteric Replacement : This strategy involves replacing a functional group with another that has similar physical or chemical properties, which can improve metabolic stability or reduce toxicity without losing potency.

Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) are often used during lead optimization to build models that correlate the 3D properties of molecules with their biological activity, guiding the design of more potent analogues. danaher.com

Correlation of Physicochemical Parameters (e.g., Lipophilicity) with Pharmacological Response

The pharmacological response of a drug is intrinsically linked to its physicochemical properties, which govern its ability to reach and interact with its biological target. researchgate.net Lipophilicity, often expressed as the partition coefficient (log P), is a critical parameter that describes a compound's affinity for a lipid environment versus an aqueous one. researchgate.net This property is fundamental in determining a drug's ADME profile. nih.gov

An optimal level of lipophilicity is required for a drug to effectively cross biological membranes, such as the gut wall for absorption or the cell membranes of pathogens to reach intracellular targets. researchgate.netnih.gov

Absorption and Distribution : If a compound is too hydrophilic (low lipophilicity), it may not be able to pass through lipid-rich cell membranes. Conversely, if it is too lipophilic, it may get trapped in fatty tissues, have poor solubility in aqueous environments like blood, and fail to reach its target. researchgate.net

Structure-Activity Relationship : In SAR studies of nitroimidazole analogues, lipophilicity has been identified as a key factor for activity. For example, in a series of antitubercular 4-nitroimidazoles, the presence of a lipophilic tail was a key determinant of aerobic activity. nih.gov Similarly, in another study, biphenyl (B1667301) analogues of nitroimidazoles with better lipophilicity demonstrated significantly higher efficacy. nih.gov

Preclinical and Translational Research Perspectives

In Vitro and In Vivo Pharmacological Evaluation Frameworks

The pharmacological assessment of "2-(4-nitro-1H-imidazol-1-yl)acetamide" and its derivatives typically involves a tiered framework of in vitro and in vivo studies to determine their potential as therapeutic agents or imaging probes. These frameworks are designed to elucidate the compound's mechanism of action, efficacy, and biodistribution.

In Vitro Evaluation: Initial in vitro screening assays are fundamental to understanding the compound's biological activity at the cellular level. For nitroimidazole derivatives, these evaluations often focus on their efficacy in hypoxic conditions, a characteristic feature of many solid tumors.

Cellular Uptake and Hypoxia Selectivity: Studies on related 2-nitroimidazole (B3424786) derivatives, such as N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([18F]FBNA), involve incubating cancer cell lines under both normoxic and hypoxic conditions. nih.gov The uptake of the compound by the cells is then measured to determine its selectivity for hypoxic environments. This is a crucial characteristic for potential hypoxia-targeted therapies and imaging agents.

Cytotoxicity Assays: The cytotoxic potential of nitroimidazole compounds is evaluated against various cell lines. For instance, the cytotoxicity of 2-nitro-1-vinyl-1H-imidazole was assessed against LLC-MK2 cells to determine its safety profile for host cells. mdpi.com

Antiparasitic and Antimicrobial Activity: Given the well-established role of nitroimidazoles in treating infections caused by anaerobic bacteria and protozoa, in vitro assays are conducted to determine the minimum inhibitory concentrations (MICs) against relevant pathogens. brieflands.combrieflands.com

In Vivo Evaluation: Following promising in vitro results, in vivo studies are conducted in animal models to assess the compound's behavior in a whole-organism system.

Biodistribution Studies: In vivo imaging techniques, such as Positron Emission Tomography (PET) for radiolabeled analogs, are used to track the distribution and accumulation of the compound in different organs and tissues. Studies on compounds like [18F]EF1 and EF5 have demonstrated their biodistribution in tumor-bearing mice, with accumulation in hypoxic tumor regions. researchgate.netnih.gov

Efficacy in Disease Models: The therapeutic efficacy is evaluated in relevant animal models of disease. For example, the in vivo efficacy of nitroimidazole-sulfanyl ethyl derivatives has been assessed in mice infected with Leishmania species. mdpi.com

Pharmacokinetic Analysis: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are determined to understand its pharmacokinetic profile. For the probe SR-4554, its absorption and elimination half-life were determined in EMT6 tumors in mice. nih.gov

Assessment of Compound Stability in Biological Milieu (e.g., Serum Stability)

The stability of a compound in biological fluids is a critical determinant of its viability as a drug or imaging agent. Poor stability can lead to rapid degradation and loss of activity before the compound can reach its target.

In Vitro Stability Studies:

Serum and Plasma Stability: The stability of "this compound" and its analogs is assessed by incubating them in serum or plasma from different species (e.g., human, mouse, rat) at physiological temperature (37°C). The concentration of the intact compound is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC). For example, the radiotracer [18F]FBNA was found to be stable in mouse serum for up to 6 hours. nih.gov Studies on other acetamide-based inhibitors have also evaluated their stability in human, mouse, porcine, and rat plasma. nih.gov

Metabolic Stability: Incubation with liver microsomes or hepatocytes is performed to assess the compound's susceptibility to metabolic degradation by liver enzymes. The high rates of bioconversion in the liver for some imidazole (B134444) derivatives highlight the importance of this assessment. nih.gov

The following interactive table summarizes the stability of a related compound, [18F]FBNA, in different biological media.

| Medium | Time (hours) | Stability |

| Saline | 6 | Stable |

| Mouse Serum | 6 | Stable |

Comparative Studies with Established Therapeutic Agents and Imaging Tracers

To understand the potential advantages of "this compound," its properties are often compared with those of established therapeutic agents or imaging tracers.

Comparison with Imaging Tracers: The performance of new nitroimidazole-based imaging agents is benchmarked against widely used hypoxia PET tracers like [18F]-Fluoromisonidazole ([18F]FMISO) and [18F]fluoroazomycin arabinoside ([18F]FAZA).

Lipophilicity: The partition coefficient (Log P) is a key parameter that influences the biodistribution and clearance of imaging agents. A more lipophilic compound may exhibit higher cell permeability but could also have slower clearance from non-target tissues. For instance, [18F]FBNA was found to be more lipophilic than [18F]FMISO and [18F]FAZA. nih.gov

Tumor-to-Background Ratios: A higher tumor-to-background ratio is desirable for clearer imaging. Novel agents are evaluated for their ability to provide better contrast than existing tracers.

The table below provides a comparison of the lipophilicity of [18F]FBNA with other established hypoxia imaging tracers.

| Compound | Log P Value |

| [18F]FBNA | 1.05 |

| [18F]EF-5 | 0.75 |

| [18F]FMISO | 0.4 |

| [18F]FAZA | -0.4 |

Comparison with Therapeutic Agents: When evaluated for therapeutic applications, such as antimicrobial activity, new nitroimidazole derivatives are compared with standard-of-care drugs like metronidazole (B1676534). These studies assess whether the new compounds exhibit improved efficacy, particularly against resistant strains. brieflands.combrieflands.com

Toxicological Considerations and Mutagenicity Profile of Nitroimidazole Derivatives

The safety profile of any new chemical entity is of paramount importance. For nitroimidazole derivatives, a key concern has been their potential for mutagenicity and genotoxicity, which is often attributed to the presence of the nitro group. nih.gov

Genotoxicity and Mutagenicity Testing:

Ames Test: The Salmonella/microsome mutagenicity assay (Ames test) is a standard in vitro method to assess the mutagenic potential of a compound. nih.gov

Comet Assay: The single-cell gel electrophoresis (comet) assay is used to evaluate DNA damage in individual cells, providing a measure of genotoxicity. nih.gov

Studies have shown that the position of the nitro group on the imidazole ring and the nature of other substituents can significantly influence the toxicological profile. nih.govresearchgate.net For instance, some research suggests that 4-nitroimidazoles may have a different genotoxic profile compared to their 5-nitro counterparts. Specifically, certain 4-nitroimidazoles bearing a methyl group at the C-2 position were found to be non-genotoxic compared to the corresponding 5-nitroimidazoles. nih.govresearchgate.net However, the absence of a methyl group at C-2 appeared to negate this difference in genotoxicity based on the nitro group's position. nih.gov

Acute Toxicity Studies: In vivo acute toxicity studies in animal models, typically rodents, are conducted to determine the median lethal dose (LD50) and to identify potential target organs for toxicity. For example, the LD50 of N-hydroxy-2-nitro-1H-imidazole-1-acetamide monopotassium salt was determined to be 900 mg/kg via the intraperitoneal route in mice. drugfuture.com It is important to note that while the acetamide (B32628) moiety itself has been shown to be non-mutagenic in some in vivo studies, its combination with the 4-nitroimidazole (B12731) core requires specific toxicological evaluation. nih.gov

Future Directions and Emerging Research Opportunities

Development of Novel 2-(4-nitro-1H-imidazol-1-yl)acetamide Derivatives with Enhanced Efficacy and Selectivity

The development of novel analogues of this compound is a primary avenue for future research. The goal is to synthesize derivatives with improved efficacy against target cells and enhanced selectivity, thereby minimizing off-target effects. Modifications to the core structure can be strategically designed to modulate lipophilicity, electronic properties, and steric interactions, all of which can influence the compound's pharmacokinetic and pharmacodynamic profile.

One promising approach involves the synthesis of derivatives with different substituents on the acetamide (B32628) side chain or the imidazole (B134444) ring. For instance, the introduction of fluorine atoms or fluorinated groups can enhance metabolic stability and binding affinity. An example of this is the development of N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([18F]FBNA), a radiolabeled analogue of benznidazole (B1666585), for PET imaging of hypoxia. nih.gov This highlights how structural modifications can lead to new diagnostic and potentially therapeutic agents.

Furthermore, research into different regioisomers, such as 2-nitroimidazole (B3424786) and 5-nitroimidazole derivatives, could yield compounds with distinct biological activities. nih.gov The synthesis of a new series of 4-nitroimidazole (B12731) analogues bearing aryl piperazines, tetrazole, and 1,3,4-thiadiazole (B1197879) moieties has demonstrated the potential for creating derivatives with significant anticancer activity.

The table below summarizes some examples of novel nitroimidazole derivatives and their potential applications, illustrating the diverse chemical space that can be explored.

| Derivative Class | Potential Application | Key Findings |

| Fluorinated Analogues | PET Imaging of Hypoxia | Enhanced metabolic stability and potential for diagnostic use. nih.gov |

| Aryl Piperazine (B1678402) Derivatives | Anticancer | Demonstrated potent inhibition of cancer cell proliferation. |

| Tetrazole and Thiadiazole Conjugates | Anticancer, Antimicrobial | Showed promising activity against various cancer cell lines and bacterial strains. |

| Metal Complexes | Theranostics | Bifunctional complexes for both imaging and therapy of hypoxic tumors. openmedscience.com |

Exploration of Synergistic Therapeutic Strategies (e.g., Combination Therapies)

The use of this compound derivatives in combination with other therapeutic agents is a largely unexplored but potentially fruitful area of research. Synergistic combinations can enhance therapeutic efficacy, overcome drug resistance, and reduce dosages, thereby minimizing toxicity. nih.gov

In the context of cancer therapy, combining a hypoxia-activated prodrug like a this compound derivative with conventional chemotherapy or radiotherapy could be particularly effective. The nitroimidazole compound could selectively target and kill hypoxic tumor cells, which are often resistant to standard treatments, while the conventional therapy targets the well-oxygenated tumor cells.

For infectious diseases, particularly those caused by anaerobic bacteria or parasites, combination therapies can help combat the rise of antimicrobial resistance. nih.gov Combining a nitroimidazole derivative with an antibiotic that has a different mechanism of action could create a synergistic effect that is more potent than either drug alone. For example, the combination of peptide K11 with conventional antibiotics has shown promise against drug-resistant Klebsiella pneumoniae. nih.gov Research into such combinations involving this compound analogues is a critical next step.

Future studies should focus on systematically screening for synergistic interactions between this compound derivatives and a wide range of existing drugs. This could involve high-throughput screening assays to identify promising combinations, followed by in-depth mechanistic studies to understand the basis of the synergy.

Advancements in Diagnostic and Theranostic Applications for Tumor Hypoxia and Infections

The selective accumulation of nitroimidazole compounds in hypoxic tissues makes them excellent candidates for the development of diagnostic and theranostic agents. openmedscience.com Positron Emission Tomography (PET) imaging with radiolabeled 2-nitroimidazole derivatives has already been established as a non-invasive method for detecting and monitoring tumor hypoxia. nih.gov

Future advancements in this area could focus on developing next-generation PET tracers based on the this compound scaffold with improved imaging characteristics, such as higher tumor-to-background ratios and faster clearance from non-target tissues. The development of [18F]-HX4, a 2-nitroimidazole derivative, represents a step in this direction. nih.gov

The concept of theranostics, which combines diagnostic and therapeutic capabilities in a single agent, is particularly exciting. openmedscience.com Bifunctional metal-nitroimidazole complexes, for example, can incorporate a radioactive metal ion for both imaging (e.g., with SPECT or PET) and radiotherapy. openmedscience.com Designing and synthesizing such theranostic agents based on the this compound structure could lead to personalized medicine approaches where the presence of the target (hypoxic tissue) is first confirmed by imaging, followed by targeted delivery of a therapeutic dose.

Furthermore, the application of these imaging agents could be extended to infectious diseases where anaerobic bacteria create localized hypoxic environments. This could enable the specific diagnosis and monitoring of such infections.

Computational Drug Discovery and Design Methodologies for the Compound

Computational methods are playing an increasingly important role in modern drug discovery and development. nih.govjddhs.com These in silico approaches can accelerate the identification of lead compounds, optimize their properties, and provide insights into their mechanisms of action.

For this compound, computational tools can be employed in several ways:

Virtual Screening: Large chemical libraries can be virtually screened to identify new derivatives with predicted high binding affinity to specific biological targets.

Molecular Docking: This technique can be used to predict the binding mode of this compound derivatives to their target proteins, helping to rationalize their biological activity and guide the design of more potent analogues. Molecular docking studies have been used to investigate the interaction of imidazole analogs with targets like the HIV-1-reverse transcriptase. vensel.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of a series of derivatives with their biological activity, enabling the prediction of the activity of new, unsynthesized compounds.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like properties for synthesis and experimental testing. researchgate.net

The integration of these computational approaches into the drug discovery pipeline for this compound can significantly reduce the time and cost associated with developing new therapeutic agents.

Addressing Resistance Mechanisms and Evolving Pathogens with Novel Analogues

The development of resistance to antimicrobial and anticancer drugs is a major global health challenge. Nitroimidazole compounds are not immune to this, and resistance can emerge through various mechanisms, such as decreased drug activation by nitroreductase enzymes.

A key area of future research is the design and synthesis of novel this compound analogues that can overcome existing resistance mechanisms. This could involve several strategies:

Designing compounds that are activated by a broader range of nitroreductases: This would make them effective even if a pathogen has lost the activity of a specific activating enzyme.

Developing derivatives with alternative mechanisms of action: This could involve incorporating additional pharmacophores into the molecule that can exert a therapeutic effect independent of the nitro group reduction.

Creating compounds that inhibit resistance-conferring enzymes: This dual-action approach could both kill the pathogen and suppress its ability to develop resistance.

The synthesis of novel scaffolds, such as N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has shown activity against both sensitive and resistant cancer cell lines, demonstrating the potential of developing new chemical entities to combat resistance. nih.gov By understanding the molecular basis of resistance to this compound, it will be possible to rationally design the next generation of analogues that can effectively treat infections and cancers caused by resistant pathogens.

Q & A

Advanced Research Question

- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps .

- Isotopic labeling : Use 15N-labeled nitro groups to trace reaction pathways via MS/MS .

- Computational modeling : Apply DFT (e.g., Gaussian) to simulate transition states and activation energies .

How to assess the pharmacological potential of this compound derivatives?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.